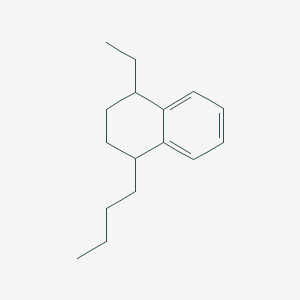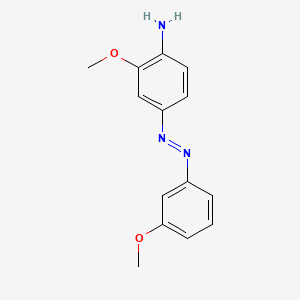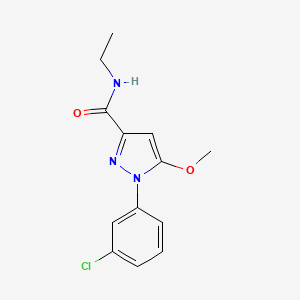
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This particular compound has garnered interest due to its potential use as a lead compound in drug discovery, particularly for its inhibitory effects on certain enzymes.
Métodos De Preparación
The synthesis of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-chlorophenylhydrazine and ethyl acetoacetate.
Cyclization: The reaction proceeds through a cyclization process, where the hydrazine reacts with the acetoacetate to form the pyrazole ring.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.
Análisis De Reacciones Químicas
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazole ring are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- involves its interaction with specific molecular targets. For instance, as an inhibitor of Factor XIa, the compound binds to the active site of the enzyme, preventing its activity and thereby reducing blood coagulation . The binding involves hydrogen bonds and hydrophobic interactions with key amino acids in the enzyme’s active site.
Comparación Con Compuestos Similares
1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- can be compared with other similar compounds, such as:
5-Phenyl-1H-pyrazole-3-carboxamide: This compound also exhibits inhibitory activity against Factor XIa but differs in its substitution pattern on the pyrazole ring.
3-(5-chloro-2-(1H-tetrazol-1-yl)phenyl)acrylamide: Another inhibitor of Factor XIa, but with a different core structure.
The uniqueness of 1H-Pyrazole-3-carboxamide, 1-(3-chlorophenyl)-N-ethyl-5-methoxy- lies in its specific substitution pattern, which contributes to its distinct biological activity and potential therapeutic applications.
Propiedades
Número CAS |
54708-72-4 |
|---|---|
Fórmula molecular |
C13H14ClN3O2 |
Peso molecular |
279.72 g/mol |
Nombre IUPAC |
1-(3-chlorophenyl)-N-ethyl-5-methoxypyrazole-3-carboxamide |
InChI |
InChI=1S/C13H14ClN3O2/c1-3-15-13(18)11-8-12(19-2)17(16-11)10-6-4-5-9(14)7-10/h4-8H,3H2,1-2H3,(H,15,18) |
Clave InChI |
HOARRELMHKQDGK-UHFFFAOYSA-N |
SMILES canónico |
CCNC(=O)C1=NN(C(=C1)OC)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


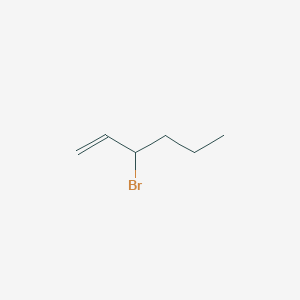
![Pyrimidine, 2,4,5-tris[(trimethylsilyl)oxy]-](/img/structure/B13957459.png)

![(2,3,4,5,6-pentafluorophenyl) 5-[[5-[(3-hydroxyimino-2-methylbutan-2-yl)amino]-3-[2-[(3-hydroxyimino-2-methylbutan-2-yl)amino]ethyl]pentyl]amino]-5-oxopentanoate](/img/structure/B13957464.png)

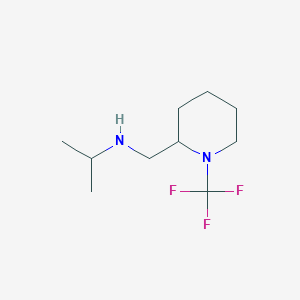



![1-Ethyl-2-[(methylsulfanyl)methyl]benzene](/img/structure/B13957489.png)

![2,3-Diamino-2-[(2-methylpropan-2-yl)oxycarbonyl]-5-oxo-5-phenylmethoxypentanoic acid](/img/structure/B13957514.png)
